3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O.ClH/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10;/h3-6,10,14H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMSSXYFUUCSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, often involving pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- 3-(4-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- 3-(4-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Uniqueness
3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to its analogs with different substituents.
Biological Activity
3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- IUPAC Name : 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- CAS Number : 854541-92-7
- Molecular Formula : CHBrNO
- Molecular Weight : 294.15 g/mol
Synthesis
The synthesis of 3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves several steps that typically include the formation of the oxadiazole ring and subsequent substitution reactions to introduce the bromophenyl and pyrrolidine groups. Detailed synthetic pathways can be found in various studies focusing on oxadiazole derivatives.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. In a study assessing various derivatives, it was found that compounds similar to 3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole showed significant cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism of action often involves apoptosis induction through pathways such as p53 activation and caspase cleavage .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis via p53 activation |
| Compound B | MCF-7 | 10 | Caspase activation |
| 3-(4-Br) | A549 | 12 | Induction of cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, oxadiazole derivatives have been evaluated for antimicrobial activity. Compounds structurally related to 3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole demonstrated varying degrees of effectiveness against multidrug-resistant bacterial strains. However, most studies indicate limited activity against Gram-negative bacteria while showing some efficacy against Gram-positive pathogens like Staphylococcus aureus .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound C | S. aureus | 32 | Moderate |
| Compound D | E. coli | >64 | No activity |
| 3-(4-Br) | S. epidermidis | 16 | Significant |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of several oxadiazole derivatives including our compound against A549 cells. The results indicated that the compound reduced cell viability significantly compared to control groups treated with standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of oxadiazole derivatives against resistant strains of bacteria. The findings suggested that while some derivatives had limited effectiveness against Gram-negative bacteria, they showed promising results against certain Gram-positive strains, indicating potential for further development in antibiotic therapies .
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing 3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization reactions using precursors like 4-bromobenzaldehyde derivatives and pyrrolidine-containing intermediates. Key steps include:
- Cyclization : Reacting a nitrile derivative with hydroxylamine under acidic conditions to form the 1,2,4-oxadiazole ring .
- Purification : Flash column chromatography (e.g., using ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization for higher purity .
- Characterization :
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 7.5–8.0 ppm, pyrrolidine protons at δ 1.8–3.5 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to verify purity (>95%) .
Basic Question: How can researchers assess the purity and stability of this compound under experimental conditions?
Methodological Answer:
- Purity Assessment :
- HPLC-MS : Quantify impurities using mass spectrometry-coupled HPLC to detect byproducts (e.g., unreacted bromophenyl precursors) .
- Elemental Analysis : Confirm elemental composition (C, H, N, Br, Cl) within ±0.4% of theoretical values .
- Stability Testing :
Advanced Question: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model cyclization energetics and identify rate-limiting steps .
- Statistical Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to screen variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can optimize yield and minimize side reactions .
- Example: A central composite design (CCD) revealed that reaction yield peaks at 80°C in DMF with 10 mol% ZnCl .
Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis Framework :
- Data Harmonization : Normalize activity metrics (e.g., IC, Ki) across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
- Confounding Factor Analysis : Control for variables like solvent (DMSO vs. ethanol) or cell line variability (e.g., HEK293 vs. HeLa) that may skew results .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict activity cliffs and identify structural motifs critical for potency .
Advanced Question: How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
Methodological Answer:
- Analog Synthesis : Modify the bromophenyl group (e.g., replace Br with Cl or CF) and pyrrolidine substituents (e.g., N-methylation) to explore steric/electronic effects .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map essential features (e.g., hydrogen bond acceptors at the oxadiazole ring, hydrophobic interactions at the bromophenyl group) .
- In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity. For instance, reducing logP (<3) via polar substituents may enhance solubility .
Advanced Question: What experimental and computational approaches validate membrane permeability for this compound?
Methodological Answer:
- Caco-2 Assays : Measure apparent permeability (P) in vitro. A P > 1 × 10 cm/s indicates good absorption .
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer traversal using GROMACS. Track free energy profiles to identify permeability bottlenecks (e.g., pyrrolidine protonation states) .
- PAMPA : Parallel Artificial Membrane Permeability Assay correlates with blood-brain barrier penetration .
Advanced Question: How to design degradation studies to identify hydrolytic byproducts?
Methodological Answer:
- Forced Degradation :
- Acidic/Basic Hydrolysis : Reflux in 1M HCl or NaOH at 60°C for 24 hours. Monitor via LC-MS for fragments like 4-bromobenzoic acid (m/z 199) .
- Oxidative Stress : Treat with 3% HO to detect sulfoxide or N-oxide derivatives .
- Isolation and Characterization :
- Preparative TLC : Separate degradation products and analyze via high-resolution MS and 2D NMR (e.g., HSQC, COSY) .
Advanced Question: How to integrate heterogeneous catalysis for greener synthesis?
Methodological Answer:
- Catalyst Screening : Test metal-organic frameworks (MOFs) like UiO-66 or zeolites for cyclization efficiency. For example, Cu-doped ZIF-8 increased yield by 20% under solvent-free conditions .
- Flow Chemistry : Use microreactors with immobilized catalysts (e.g., Pd/C) to enhance heat/mass transfer and reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
